molecular formula C10H9BrN2O2 B13962104 6-Bromo-N-methyl-2-oxoindoline-5-carboxamide CAS No. 557093-37-5

6-Bromo-N-methyl-2-oxoindoline-5-carboxamide

Cat. No.: B13962104
CAS No.: 557093-37-5
M. Wt: 269.09 g/mol
InChI Key: AABAVUIIKOBVBO-UHFFFAOYSA-N
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Description

6-Bromo-N-methyl-2-oxoindoline-5-carboxamide is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methyl-2-oxoindoline-5-carboxamide typically involves the bromination of N-methyl-2-oxoindoline-5-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methyl-2-oxoindoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indoline ring .

Scientific Research Applications

6-Bromo-N-methyl-2-oxoindoline-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methyl-2-oxoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxoindoline-5-carboxamide
  • N-Methyl-2-oxoindoline-5-carboxamide
  • 6-Chloro-N-methyl-2-oxoindoline-5-carboxamide

Uniqueness

6-Bromo-N-methyl-2-oxoindoline-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules .

Properties

CAS No.

557093-37-5

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

6-bromo-N-methyl-2-oxo-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C10H9BrN2O2/c1-12-10(15)6-2-5-3-9(14)13-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,15)(H,13,14)

InChI Key

AABAVUIIKOBVBO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C2C(=C1)CC(=O)N2)Br

Origin of Product

United States

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